molecular formula C11H10O3 B126288 4-Acetoxy cinnamaldehyde CAS No. 157096-53-2

4-Acetoxy cinnamaldehyde

Cat. No.: B126288
CAS No.: 157096-53-2
M. Wt: 190.19 g/mol
InChI Key: CDQCYVXBXRQUOL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy cinnamaldehyde (CAS 83071-67-4) is a derivative of cinnamaldehyde, a key bioactive compound found in cinnamon. With a molecular formula of C11H10O3 and a molecular weight of 190.20 g/mol, this compound features a cinnamaldehyde backbone substituted with an acetoxy group, a structural modification that can significantly influence its reactivity, bioavailability, and biological activity . The core research value of this compound is rooted in the well-documented pharmacological profile of its parent compound, cinnamaldehyde. Cinnamaldehyde itself is widely studied for its diverse biological effects, including potent anti-inflammatory, antimicrobial, and anticancer activities . Its mechanism of action is often attributed to its α,β-unsaturated aldehyde moiety, which acts as an electrophile capable of reacting with biological thiols and other nucleophiles, thereby modulating various cellular signaling pathways . This structure-activity relationship suggests that this compound serves as a valuable chemical tool for probing similar mechanisms and developing novel therapeutic leads. Specifically, research into cinnamaldehyde derivatives indicates potential for several key applications. Studies show that related compounds, such as 2-hydroxycinnamaldehyde and 2-benzoyloxycinnamaldehyde, exhibit notable anti-inflammatory and anticancer properties . Furthermore, the presence of specific substituents on the cinnamaldehyde scaffold is crucial for its bioactivity; for instance, the acetoxy group in this compound may alter its interaction with key biological targets. Structural analogs like 4-methoxycinnamaldehyde have demonstrated the ability to inhibit cancer cell proliferation by acting as Michael acceptors, upregulating protective enzymes, and suppressing pro-inflammatory pathways like NF-κB . This positions this compound as a promising candidate for research in oncology and inflammation. This product is provided as a high-purity compound for research purposes. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCYVXBXRQUOL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Acetoxy Cinnamaldehyde

Established and Emerging Synthetic Routes for 4-Acetoxy Cinnamaldehyde (B126680)

The synthesis of 4-acetoxycinnamaldehyde can be achieved through various chemical pathways, primarily involving the modification of precursor molecules or the construction of the cinnamaldehyde framework through modern catalytic methods. These routes range from classical derivatization of naturally related compounds to more recent developments in green and enzymatic chemistry.

A primary and straightforward method for synthesizing 4-acetoxycinnamaldehyde is through the acetylation of 4-hydroxycinnamaldehyde, also known as p-coumaraldehyde (B1217632). psu.edubiosynth.com This approach treats the phenolic hydroxyl group of 4-hydroxycinnamaldehyde as an alcohol functionality that can be protected or modified. The acetylation is typically achieved using standard laboratory reagents. wikipedia.org

Common methods for this transformation include:

Acetic Anhydride (B1165640): Reaction with acetic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, serves as an effective method for acetylation. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction. wikipedia.org

Acetyl Halide: The use of an acetyl halide, like acetyl chloride, with a non-nucleophilic base is another viable option for introducing the acetoxy group. wikipedia.org

This derivatization is essentially an esterification reaction where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the acetylating agent.

Alternatively, derivatives of cinnamyl alcohol can serve as precursors. While direct conversion is less common, a multi-step process involving the oxidation of a protected 4-hydroxycinnamyl alcohol could yield the target aldehyde. For instance, cinnamyl alcohol can be esterified to form cinnamyl acetate (B1210297), and similar principles can be applied to its hydroxylated analogue. wikipedia.org

PrecursorPrimary ReagentTypical Base/CatalystReaction Type
4-HydroxycinnamaldehydeAcetic AnhydridePyridine or Triethylamine, DMAPAcetylation / Esterification
4-HydroxycinnamaldehydeAcetyl ChlorideTriethylamineAcetylation / Esterification
4-Hydroxycinnamyl AcetateMild Oxidizing AgentN/AOxidation

Modern synthetic organic chemistry offers advanced methods for constructing cinnamaldehyde derivatives. One such approach is the palladium-catalyzed oxidative Heck reaction. acs.org This method can synthesize substituted cinnamaldehydes in a single step from acrolein and various arylboronic acids under mild, base-free conditions. acs.org To produce 4-acetoxycinnamaldehyde via this route, 4-acetoxyphenylboronic acid would be reacted with acrolein in the presence of a palladium(II) catalyst, such as palladium(II) acetate, and an oxidant. acs.org This methodology represents a convergent approach where the core structure is assembled with the desired functionality already in place.

Another relevant pathway involves the enzymatic conversion of 4-allyl-phenols into 4-hydroxy-cinnamyl alcohols, which are direct precursors to the corresponding aldehydes. googleapis.com Subsequent acetylation and oxidation would lead to 4-acetoxycinnamaldehyde.

Biocatalysis presents a green and highly selective alternative for synthesizing cinnamoyl esters, such as the closely related cinnamyl acetate. Lipases are commonly employed enzymes for these esterification and transesterification reactions. indexcopernicus.comnih.gov For instance, the synthesis of cinnamyl acetate has been successfully demonstrated using cinnamyl alcohol with vinyl acetate or ethyl acetate as the acyl donor. wikipedia.org

Key enzymes and systems include:

Novozym 435: A commercially available immobilized lipase (B570770) from Candida antarctica, which shows high efficiency in solvent-free systems for producing cinnamyl acetate. wikipedia.org

Pseudomonas fluorescens lipase (PFL): This lipase can be immobilized on materials like absorbent cotton to create simple bioreactors that catalyze the synthesis of cinnamyl acetate at room temperature. indexcopernicus.com

Candida antarctica lipase A: This enzyme has been used for the regioselective esterification of quinic and shikimic acids with cinnamoyl derivatives. nih.gov

These enzymatic methods are noted for their high conversion rates, mild reaction conditions, and reduced environmental impact. researchgate.netmendeley.com However, it has been observed that substrates like p-acetoxy vinyl ester can sometimes have an inhibitory effect on certain lipases, a consideration that would be relevant for the direct enzymatic synthesis of 4-acetoxycinnamaldehyde. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of cinnamaldehyde and its derivatives. A major focus is the reduction or elimination of volatile organic solvents. As mentioned, many enzymatic syntheses of cinnamoyl esters are performed in solvent-free systems, where one of the liquid reactants also serves as the reaction medium. wikipedia.orgmendeley.com This approach simplifies purification and minimizes waste.

Chemical Reactivity and Functional Group Transformations

The acetoxy group in 4-acetoxycinnamaldehyde is an ester functionality that can undergo several characteristic chemical transformations. Its primary role in many synthetic contexts is that of a protecting group for the phenolic hydroxyl. wikipedia.org The most common reaction of this moiety is its cleavage, or deprotection, to regenerate the parent 4-hydroxycinnamaldehyde.

This hydrolysis can be readily achieved under various conditions:

Aqueous Base: Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate (pH > 9), will saponify the ester. wikipedia.org

Aqueous Acid: Heating in the presence of an aqueous acid (pH < 2) can also catalyze the hydrolysis of the ester bond. wikipedia.org

Anhydrous Base: Anhydrous conditions, for example using sodium methoxide (B1231860) in methanol (B129727), can achieve transesterification, which effectively removes the acetyl group. This method is particularly useful when other base-sensitive functional groups are present in the molecule. wikipedia.org

In biological systems, the hydrolysis of such acetate esters is often catalyzed by carboxylesterase enzymes, which cleave the ester bond to release the alcohol and acetic acid. wikipedia.org The reactivity of the acetoxy group is fundamental to the compound's utility as an intermediate, allowing for the controlled release or modification of the phenolic hydroxyl group during a synthetic sequence.

Reactions at the Cinnamoyl Double Bond

The conjugated double bond in 4-acetoxy cinnamaldehyde is electron-deficient due to the electron-withdrawing effect of the adjacent aldehyde group. This makes it susceptible to nucleophilic conjugate addition (Michael addition) and cycloaddition reactions.

Michael Addition (Conjugate Addition): As a classic Michael acceptor, the α,β-unsaturated system of this compound can undergo 1,4-conjugate addition with a variety of nucleophiles (Michael donors). wikipedia.orgnih.govmasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of the double bond. Suitable nucleophiles include enolates, amines, and thiols. wikipedia.orgnih.gov For example, the reaction with a thiol (R-SH) would lead to the formation of a 3-(alkylthio)-3-(4-acetoxyphenyl)propanal. This reaction is fundamental in many biological processes and synthetic applications. nih.gov

Epoxidation: The cinnamoyl double bond can be converted into an epoxide ring. This is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). asianpubs.orgpublish.csiro.au The aldehyde group is often protected first, for example as a diacetate, to prevent it from undergoing a Baeyer-Villiger oxidation. The epoxidation of 4-acetoxy-3-methoxycinnamylidene diacetate with m-chloroperoxybenzoic acid has been shown to proceed normally to form the corresponding epoxide. publish.csiro.au This epoxide is a versatile intermediate for further synthesis.

Cycloaddition Reactions: The electron-poor double bond of cinnamaldehyde derivatives can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions. nih.gov When reacted with a suitable diene, a cyclohexene (B86901) ring is formed. The stereochemistry of the product is well-defined by the concerted mechanism of the Diels-Alder reaction. While specific examples with this compound are not prevalent in the literature, its structural similarity to other cinnamaldehydes suggests it would be a viable dienophile in such transformations. researchgate.netmdpi.com

Reaction TypeReagent(s)Product Type
Michael AdditionNucleophiles (e.g., R₂NH, R-SH, Enolates)3-substituted-3-(4-acetoxyphenyl)propanal
EpoxidationPeroxy acid (e.g., m-CPBA)(4-Acetoxyphenyl)oxiranecarbaldehyde
Diels-Alder [4+2] CycloadditionConjugated Diene (e.g., Butadiene)Substituted cyclohexene carboxaldehyde
Table 2. Summary of Reactions at the Cinnamoyl Double Bond of this compound.

Molecular Mechanisms and Biological Activities of 4 Acetoxy Cinnamaldehyde

Investigation of Molecular Targets and Binding Interactions

The interaction of a compound with specific molecular targets is fundamental to its biological activity. Research on cinnamaldehyde (B126680) has identified several enzymes, proteins, and receptors as potential targets.

Enzyme Inhibition and Activation Modalities

Cinnamaldehyde has been shown to interact with and modulate the activity of various enzymes. In vitro and in silico studies have demonstrated that cinnamaldehyde and other bioactives from cinnamon can inhibit the activity of Histone Deacetylase 8 (HDAC8), an enzyme linked to various cancers. phcog.com Pharmacoinformatics studies suggest that these compounds bind to the active site of the HDAC8 enzyme. phcog.com

Furthermore, cinnamaldehyde exhibits inhibitory effects on fungal cell wall synthesizing enzymes. It acts as a noncompetitive inhibitor of β-(1,3)-glucan synthase and a mixed inhibitor of chitin (B13524) synthase 1, crucial enzymes for fungal cell wall integrity.

Protein Binding Affinities and Interactions

Molecular docking studies have been employed to understand the binding of cinnamaldehyde derivatives to various protein targets. These studies help in predicting the binding affinities and interaction modes. For instance, research on cinnamaldehyde derivatives as anticancer agents has involved docking them into the active sites of protein kinases like the p90 ribosomal s6 kinase (RSK). nih.gov Such computational approaches are crucial in identifying key amino acid residues involved in the binding and can guide the design of more potent and selective inhibitors. nih.gov The binding affinity is a key determinant of a compound's efficacy, and minor chemical modifications can significantly alter these interactions. nih.gov

Interactive Data Table: Predicted Binding Affinities of Cinnamaldehyde with PI3K/AKT Pathway Proteins

Target ProteinBinding Affinity (Kcal/mol)Control LigandControl Binding Affinity (Kcal/mol)
p110α subunit of PI3K-6.4Compound 1938-6.3
PTEN-5.8Bisperoxovanadium-5.0
Data derived from in silico molecular docking studies of cinnamaldehyde. jppres.com

Modulation of Receptor Activity (Hypothetical based on Cinnamaldehyde Research)

Based on the known receptor interactions of cinnamaldehyde, it is plausible that 4-acetoxy cinnamaldehyde could modulate similar receptor activities. Cinnamaldehyde is a known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a receptor involved in sensory signaling. nih.govresearchgate.net Its interaction with TRPA1 is thought to be responsible for some of its effects on gastric function. nih.govresearchgate.net

Additionally, cinnamaldehyde has been reported to suppress the activation of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response, by inhibiting its oligomerization. nih.gov Research also suggests that cinnamaldehyde and its metabolites can activate xenobiotic receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), which are involved in the metabolism of foreign compounds. medtigo.com

Cellular and Subcellular Pathway Modulation

The biological effects of a compound are often mediated through its influence on intracellular signaling pathways. Cinnamaldehyde has been shown to modulate several key pathways involved in inflammation, oxidative stress, and cell survival.

Influence on Cell Signaling Pathways (e.g., NF-κB, Nrf2, MAPK, PI3K/Akt)

NF-κB Pathway: Cinnamaldehyde and its derivatives have been identified as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation and immunity. nih.govyoutube.com Cinnamaldehyde has been shown to inhibit the transcriptional activity and DNA binding of NF-κB. nih.gov

Nrf2 Pathway: Cinnamaldehyde is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. nih.govresearchgate.net Cinnamaldehyde enhances the nuclear translocation of Nrf2, leading to the upregulation of its target genes. nih.govsemanticscholar.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. nih.govnih.gov Cinnamaldehyde has been shown to influence MAPK signaling, although the specific effects can vary depending on the cell type and context.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route for cell survival, growth, and proliferation. cellsignal.comyoutube.com Studies have indicated that cinnamaldehyde can suppress the PI3K/Akt pathway in certain cancer cells, contributing to its anti-tumor effects. nih.govnih.gov In silico studies also suggest that cinnamaldehyde has a good binding affinity for key proteins in this pathway. jppres.com

Impact on Gene Expression and Transcriptional Activity (e.g., Phase II detoxifying enzymes)

The modulation of signaling pathways by cinnamaldehyde ultimately translates into changes in gene expression and transcriptional activity. A significant outcome of Nrf2 activation by cinnamaldehyde is the upregulation of phase II detoxifying enzymes. nih.govsemanticscholar.org These enzymes, such as Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), play a critical role in the detoxification and elimination of harmful substances from the body. wisdomlib.orgxcode.life The increased expression of these enzymes enhances the cellular defense against oxidative stress and xenobiotics. nih.gov

Regulation of Cellular Metabolism and Glucose Uptake (inferred from Cinnamaldehyde research)

Research into cinnamaldehyde, the parent compound of this compound, indicates a significant role in modulating cellular metabolism and glucose uptake. nih.gov Cinnamaldehyde has been shown to improve glucose uptake and insulin (B600854) sensitivity, which are crucial processes in maintaining metabolic health. nih.gov The compound can enhance the expression of glucose transporter 4 (GLUT4), a key protein responsible for transporting glucose into cells, particularly in skeletal muscle. researchgate.netnih.gov This upregulation of GLUT4 facilitates better glucose utilization by peripheral tissues. researchgate.net

The molecular mechanisms underlying these effects involve several key signaling pathways. Cinnamaldehyde has been found to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy. nih.govacs.org AMPK activation, in turn, can stimulate glucose uptake. nih.govplos.org Furthermore, cinnamaldehyde influences the insulin signaling pathway by affecting components like protein kinase B (Akt). researchgate.netnih.gov It has been reported to promote the phosphorylation of Akt2, a key enzyme in the insulin signaling cascade, which is essential for the translocation of GLUT4 to the cell membrane. nih.gov By targeting these pathways, cinnamaldehyde helps regulate glucose homeostasis, inhibit gluconeogenesis (the production of glucose in the liver), and stimulate glycogen (B147801) synthesis. researchgate.net

Pathway/TargetEffect of CinnamaldehydeOutcome
Insulin Signaling Enhances phosphorylation of Akt2. nih.govPromotes GLUT4 translocation and glucose uptake. researchgate.net
AMPK Activation Stimulates phosphorylation of AMPK. nih.govacs.orgIncreases glucose uptake and energy metabolism. nih.govplos.org
GLUT4 Expression Upregulates GLUT4 gene levels. nih.govFacilitates glucose transport into cells. researchgate.net
Hepatic Metabolism Inhibits gluconeogenesis, stimulates glycogen synthesis. researchgate.netRegulates blood glucose levels. dovepress.com

Mechanistic Studies of Antimicrobial Action

The antimicrobial properties of cinnamaldehyde and its derivatives are well-documented and operate through multiple mechanisms.

A primary bactericidal mechanism of cinnamaldehyde involves the disruption of the bacterial cell membrane. nih.govrsc.orgresearchgate.net As a hydrophobic molecule, cinnamaldehyde can easily penetrate the cell wall and intercalate with the cytoplasmic membrane, leading to increased permeability. nih.govrsc.org This disruption compromises the membrane's structural integrity, causing leakage of essential intracellular components like ions and macromolecules, which ultimately leads to cell death. nih.govrsc.org Studies have shown that cinnamaldehyde treatment can cause morphological changes to the bacterial cell surface, such as wrinkling and shrinkage, and can alter the biosynthesis of key membrane components like phosphatidylglycerol and phosphatidylethanolamine. nih.govnih.govacs.org

Cinnamaldehyde effectively inhibits the formation of biofilms, which are communities of microbes that adhere to surfaces and are highly resistant to antibiotics. ascls.orgfrontiersin.orgnih.gov It can inhibit biofilm production by various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans, in a concentration-dependent manner. ascls.orgfrontiersin.org The mechanisms for this inhibition include interfering with the initial attachment of bacteria to surfaces, reducing cell surface hydrophobicity, and decreasing the production of the extracellular polymeric substances that form the biofilm matrix. frontiersin.orgnih.gov

Cinnamaldehyde and its analogs have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.govresearchgate.netfrontiersin.org FtsZ is a crucial protein that forms the Z-ring at the division site, a necessary step for bacterial cytokinesis. nih.govresearchgate.net Cinnamaldehyde has been shown to bind to FtsZ, perturbing the formation and morphology of the Z-ring. nih.govresearchgate.net It inhibits the GTPase activity of FtsZ, which is essential for its polymerization, thereby disrupting the assembly dynamics of the protein and preventing proper cell division. nih.govfrontiersin.org This leads to the formation of elongated, filamentous bacterial cells. frontiersin.org

Cinnamaldehyde DerivativeEffect on FtsZ PolymerizationEffect on GTPase ActivityReference
CinnamaldehydeInhibition (ED₅₀ 6.9 μM)Inhibition (IC₅₀ 5.8 μM) frontiersin.org
Compound 5 (unspecified derivative)Strongest InhibitionPotent Inhibition frontiersin.org
Compound 6 (di-chlorinated)Potent InhibitionPotent Inhibition frontiersin.org

Cinnamaldehyde can attenuate bacterial pathogenicity by modulating the expression of various virulence factors. nih.govplos.orgmdpi.com It achieves this, in part, by interfering with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. mdpi.comnih.govresearchgate.net By inhibiting QS signaling molecules, cinnamaldehyde can down-regulate the expression of virulence-related genes that control the production of toxins, proteases, and motility. nih.govplos.orgmdpi.com For instance, it has been shown to reduce the production of aerolysin, lipase (B570770), and protease in Aeromonas hydrophila and inhibit protease production in Vibrio species. plos.orgmdpi.com

Mechanistic Studies of Anticancer Action

The anticancer potential of cinnamaldehyde is attributed to its ability to interfere with multiple interconnected cellular pathways involved in cancer progression. mdpi.comnih.govnih.gov

One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmui.ac.ir Cinnamaldehyde has been shown to activate caspases, which are key executioner proteins in the apoptotic pathway. nih.govmui.ac.ir It can also modulate the balance of pro-apoptotic and anti-apoptotic proteins, such as upregulating Bax and downregulating Bcl-2, leading to mitochondrial dysfunction and subsequent cell death. mdpi.comnih.gov

Furthermore, cinnamaldehyde can inhibit the proliferation of tumor cells by inducing cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov This prevents cancer cells from dividing and growing. nih.gov The compound also demonstrates anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that tumors need to grow and metastasize. nih.gov This is achieved by inhibiting key regulators of angiogenesis, such as vascular endothelial growth factor (VEGF). nih.gov Additionally, cinnamaldehyde has been found to suppress the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and allow cancer cells to spread. mdpi.comspandidos-publications.com

Anticancer MechanismKey Molecular Targets/PathwaysCellular Outcome
Induction of Apoptosis Activation of caspases, modulation of Bcl-2 family proteins (Bax, Bcl-2). mdpi.comnih.govProgrammed cell death of cancer cells. nih.gov
Cell Cycle Arrest Downregulation of cyclin A, cyclin B1. mdpi.comInhibition of cancer cell proliferation. nih.gov
Anti-Angiogenesis Inhibition of vascular endothelial growth factor (VEGF). nih.govRestriction of tumor blood supply and growth. nih.gov
Anti-Metastasis Downregulation of matrix metalloproteinases (MMP-2, MMP-9). mdpi.comspandidos-publications.comInhibition of cancer cell invasion and spread. mdpi.com
Signaling Pathway Inhibition Inhibition of PI3K/Akt pathway. nih.govspandidos-publications.comSuppression of tumor cell growth and survival. nih.gov

Mechanistic Studies of Anti-inflammatory Action

Cinnamaldehyde and its derivatives possess significant anti-inflammatory properties, which are exerted through the modulation of key inflammatory pathways and mediators.

A primary mechanism of the anti-inflammatory action of cinnamaldehyde is its ability to inhibit the production and secretion of pro-inflammatory mediators. nih.gov It has been shown to suppress the secretion of key cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) from immune cells like macrophages and monocytes. nih.govresearchgate.net It can also reduce the expression of other inflammatory cytokines, including IL-6. nih.govnih.gov

This modulation of inflammatory mediators is often achieved through the inhibition of critical signaling pathways. Cinnamaldehyde has been reported to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. mdpi.com This suppression can occur through the interruption of IκBα degradation, which holds NF-κB in an inactive state. mdpi.com Additionally, cinnamaldehyde can inhibit mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, which are also involved in the inflammatory response. mdpi.com

Based on a comprehensive review of available scientific literature, there is limited specific research focused solely on the molecular mechanisms and biological activities of This compound concerning its role in inflammatory signaling pathways and antioxidant activity. The majority of existing studies concentrate on its parent compound, cinnamaldehyde, and other derivatives.

Consequently, it is not possible to provide a detailed and scientifically accurate article on This compound that strictly adheres to the requested outline without extrapolating from data on related but distinct compounds, which would violate the instructions provided. The specific mechanisms of action for this compound in inhibiting NF-κB and TLR-4 signaling, as well as its specific free radical scavenging capabilities, have not been sufficiently elucidated in published research to date.

To maintain scientific accuracy and adhere to the strict constraints of the request, the article cannot be generated at this time. Further research is required to specifically investigate the bioactivities of this compound.

Biosynthesis and Natural Occurrence in a Biological Context

Phenylpropanoid Pathway Intermediates and Biosynthesis of Cinnamaldehyde (B126680) Scaffold

The core structure of 4-acetoxy cinnamaldehyde is built upon the cinnamaldehyde scaffold, a product of the well-established phenylpropanoid pathway in plants and microorganisms. nih.govbiocrick.com This metabolic route transforms the aromatic amino acid L-phenylalanine into a wide array of phenolic compounds. nih.gov The biosynthesis of the cinnamaldehyde backbone is a three-step enzymatic process that serves as a crucial branch point in specialized plant metabolism. biocrick.commdpi.com

The pathway initiates with the non-oxidative deamination of L-phenylalanine into trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine ammonia-lyase (PAL) . biocrick.comsums.ac.ir Following this, the enzyme 4-coumarate:CoA ligase (4CL) activates cinnamic acid by ligating it with coenzyme A to form cinnamoyl-CoA. biocrick.comsums.ac.ir This step is a key control point, directing intermediates toward various phenylpropanoid branches, including flavonoids and lignins. biocrick.com In the final step leading to the aldehyde, the enzyme cinnamoyl-CoA reductase (CCR) catalyzes the reduction of cinnamoyl-CoA to yield cinnamaldehyde. biocrick.comsums.ac.ir

The formation of the precursor for this compound, p-coumaraldehyde (B1217632) (4-hydroxycinnamaldehyde), follows a parallel route starting from L-tyrosine or through the hydroxylation of cinnamic acid to p-coumaric acid. nih.govnih.gov This hydroxylated intermediate is then processed by 4CL and CCR to produce p-coumaraldehyde. d-nb.info The final step to produce this compound would involve the enzymatic acetylation of the 4-hydroxyl group, a common reaction in plant secondary metabolism for modifying compound solubility and stability.

Table 1: Key Enzymes in Cinnamaldehyde Biosynthesis

Enzyme Abbreviation Substrate Product
Phenylalanine ammonia-lyase PAL L-Phenylalanine trans-Cinnamic acid
4-Coumarate:CoA ligase 4CL Cinnamic acid Cinnamoyl-CoA
Cinnamoyl-CoA reductase CCR Cinnamoyl-CoA Cinnamaldehyde

Potential Biotransformation Pathways and Metabolites of this compound within Biological Systems

Direct experimental studies on the biotransformation and metabolic fate of this compound are not extensively documented in scientific literature. However, a probable metabolic pathway can be proposed based on the known metabolism of analogous compounds, particularly other acetoxy-derivatives and cinnamaldehyde itself.

The primary and most anticipated initial metabolic step would be ester hydrolysis . In biological systems, esterase enzymes commonly cleave acetyl groups from parent molecules. This reaction would convert this compound into its corresponding alcohol, p-coumaraldehyde (4-hydroxycinnamaldehyde) , and acetic acid. This type of de-acetylation is a common phase I metabolic reaction for acetylated drug compounds.

Following hydrolysis, the resulting p-coumaraldehyde and its parent compound, cinnamaldehyde, would likely undergo further biotransformation. The major metabolite of cinnamaldehyde is cinnamic acid, formed via oxidation of the aldehyde group. Therefore, p-coumaraldehyde would predictably be oxidized to p-coumaric acid . Further degradation of these cinnamic acid derivatives can occur. For instance, studies using the enzyme catalase have shown the ability to degrade cinnamaldehyde and cinnamic acid into simpler aromatic compounds like benzaldehyde, benzoic acid, and styrene.

Table 2: Predicted Metabolites of this compound

Metabolite Precursor Transformation
p-Coumaraldehyde This compound Ester Hydrolysis
Acetic Acid This compound Ester Hydrolysis
p-Coumaric Acid p-Coumaraldehyde Oxidation
Benzaldehyde Cinnamaldehyde / Cinnamic Acid Degradation

Occurrence and Distribution in Botanical Sources or Related Natural Products

While the PubChem database classifies this compound as a plant-derived natural product, specific botanical sources from which it has been isolated are not cited in major phytochemical literature. nih.gov Its direct precursor, cinnamaldehyde, is famously abundant, constituting up to 90% of the essential oil from the bark of cinnamon trees (Cinnamomum species). nih.gov

The hydroxylated form, p-coumaraldehyde (4-hydroxycinnamaldehyde) , has been identified in several plant species. It is reported as a constituent in the rhizomes of Alpinia galanga and has also been found in Aralia bipinnata. nih.govebi.ac.uk This compound is a key intermediate in the biosynthesis of lignin, a structural polymer essential to plant cell walls. d-nb.info

Other related derivatives have also been isolated from natural sources. For example, 4-methoxycinnamaldehyde (B120730) is found in the bark of Cinnamomum cassia. biocrick.com The presence of these closely related structures—the parent aldehyde, the hydroxylated intermediate, and the methoxy (B1213986) derivative—in various plants suggests that the biochemical machinery for producing this compound exists. However, its natural occurrence as a stable metabolite in plants has not been definitively established through isolation and characterization studies. It may exist as a transient intermediate or in concentrations below the limit of detection in the botanical sources analyzed to date.

Advanced Analytical Methodologies for 4 Acetoxy Cinnamaldehyde Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the chemical analysis of 4-acetoxy cinnamaldehyde (B126680), offering detailed insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-acetoxy cinnamaldehyde. semanticscholar.orgethernet.edu.etweebly.com By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehydic, vinylic, aromatic, and acetyl protons. The trans-configuration of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons. utah.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. oregonstate.edu The carbonyl carbons of the aldehyde and acetate (B1210297) groups are typically observed furthest downfield. The signals for the aromatic and vinylic carbons appear in the intermediate region, while the methyl carbon of the acetate group is found upfield. blogspot.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~9.7~193.5
Vinylic (α-CH)~6.7 (dd)~129.0
Vinylic (β-CH)~7.5 (d)~152.0
Aromatic (CH)~7.2-7.6~122.0, ~130.0
Acetate (-COCH₃)~2.3 (s)~21.0
Acetate (-C OCH₃)-~169.0
Aromatic (C-O)-~153.0
Aromatic (C-C=C)-~133.0

Note: Values are approximate and based on typical chemical shifts for similar structural motifs. s = singlet, d = doublet, dd = doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. nih.govresearchgate.net The compound has a molecular formula of C₁₁H₁₀O₃ and a molecular weight of approximately 190.19 g/mol . nih.gov

Upon ionization, typically through methods like Electrospray Ionization (ESI), the molecule forms a molecular ion ([M+H]⁺ or [M-H]⁻). hmdb.ca This ion then undergoes fragmentation through collision-induced dissociation (CID), breaking at its weakest bonds. core.ac.uk Key fragmentation pathways for this compound include the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetate group to form a p-hydroxycinnamaldehyde radical cation, or the loss of the acetyl radical (•COCH₃, 43 Da). researchgate.net Further fragmentation can involve cleavage of the aldehyde group (loss of •CHO) or the propenal side chain.

Table 2: Major Predicted Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio) Proposed Fragment Neutral Loss
190[C₁₁H₁₀O₃]⁺ (Molecular Ion)-
148[C₉H₈O₂]⁺CH₂=C=O (Ketene)
147[C₉H₇O₂]⁺•COCH₃ (Acetyl radical)
131[C₉H₇O]⁺CO + •COCH₃
103[C₇H₇O]⁺C₂H₂O (Ketenyl radical) + CO
77[C₆H₅]⁺Phenyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. purdue.edu The spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1760-1740 cm⁻¹. chemicalbook.com The conjugated aldehyde carbonyl stretch appears at a lower wavenumber, around 1685-1665 cm⁻¹. libretexts.orgpressbooks.pub Other characteristic peaks include the C=C stretching of the alkene and aromatic ring (around 1640-1500 cm⁻¹) and C-O stretching from the ester group. chegg.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its conjugated system. shimadzu.com this compound possesses an extended π-conjugated system, which includes the phenyl ring, the propenal side chain, and the carbonyl group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.commasterorganicchemistry.com Consequently, the molecule absorbs UV light at a relatively long wavelength (λmax), typically in the range of 280-300 nm, corresponding to a π→π* transition. researchgate.netmasterorganicchemistry.com

Table 3: Characteristic Spectroscopic Data for this compound
Technique Feature Typical Wavenumber (cm⁻¹) / Wavelength (nm)
IR Ester C=O Stretch1760 - 1740
IR Aldehyde C=O Stretch (Conjugated)1685 - 1665
IR C=C Stretch (Alkene & Aromatic)1640 - 1500
IR C-O Stretch (Ester)1250 - 1100
UV-Vis λmax (π→π* transition)280 - 300

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound. jmpas.comchromatographyonline.com A typical method employs a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a small amount of acid (e.g., acetic acid or formic acid) to ensure sharp peak shapes. rsc.org

Method Development: Development involves optimizing parameters such as mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and injection volume to achieve good resolution, symmetric peaks, and a reasonable analysis time. nih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector set at the λmax of the compound (around 280-300 nm). chromatographyonline.com

Method Validation: To ensure reliability, the developed HPLC method must be validated according to established guidelines. informaticsjournals.co.in Key validation parameters include:

Linearity: Demonstrating a direct proportionality between detector response and concentration over a specific range. rsc.org

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. informaticsjournals.co.in

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. informaticsjournals.co.in

Table 4: Typical HPLC Method and Validation Parameters for Cinnamaldehydes
Parameter Typical Condition / Value
Stationary Phase Octadecylsilane (C18), 3-5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Acetic Acid (Gradient or Isocratic)
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 280 - 320 nm
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD 0.06 - 0.1 µg/mL
LOQ 0.19 - 0.3 µg/mL

Note: Values are based on published methods for cinnamaldehyde and related compounds. jmpas.comrsc.orginformaticsjournals.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this method, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for identification. nih.gov

The retention time from the GC component provides one level of identification, while the mass spectrum provides definitive structural information. researchgate.net This dual-detection system makes GC-MS an exceptionally powerful tool for both qualitative and quantitative analysis, capable of detecting the compound even at trace levels within complex matrices. researchgate.net

Thin-Layer Chromatography (TLC) and Densitometry Applications

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), coupled with densitometry, offers a simple, versatile, and cost-effective method for the quantitative analysis of this compound. fishersci.com This technique is well-suited for screening multiple samples in parallel and can be optimized for high sensitivity and selectivity.

The methodology involves applying a standardized amount of the sample extract onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a specific mobile phase. The choice of mobile phase is critical for achieving good separation of the target analyte from other components in the mixture. For cinnamaldehyde and its derivatives, various solvent systems have been successfully employed. For instance, a mobile phase consisting of Toluene: Ethyl acetate: Methanol (B129727) (8:1:1 v/v/v) has been shown to provide compact spots and good resolution for cinnamaldehyde on silica gel 60F-254 plates.

After development, the plate is dried, and the separated compounds are visualized, often under UV light. Quantitative analysis is then performed using a densitometer, which scans the plate at a specific wavelength (e.g., 295 nm for cinnamaldehyde) to measure the absorbance or fluorescence of the analyte spot. The peak area of the densitogram is directly proportional to the concentration of the substance in the spot. A calibration curve is typically constructed using standards of known concentrations to ensure accurate quantification. nih.gov The specificity of the method is confirmed by comparing the Rf value and the UV-Vis spectrum of the analyte spot with that of a pure standard.

HPTLC methods have been validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as precision, accuracy, and robustness, demonstrating their reliability for quantitative analysis. nih.gov For instance, methods developed for cinnamaldehyde have shown good linearity in concentration ranges like 200–1200 ng/spot, with low limits of detection (LOD) and quantification (LOQ), indicating high sensitivity. nih.gov While specific parameters would need to be optimized for this compound, the established methods for cinnamaldehyde provide a strong foundation.

Table 1: Representative HPTLC-Densitometry Parameters for Analysis

ParameterDescriptionExample for Related Compounds (Cinnamaldehyde)
Stationary Phase The adsorbent material coated on the TLC plate.TLC aluminum plates pre-coated with silica gel 60F-254.
Mobile Phase The solvent system used to separate the components.Toluene: Ethyl acetate: Methanol (8:1:1 v/v/v).
Rf Value Retention factor, the ratio of the distance traveled by the spot to the distance traveled by the solvent front.0.55 ± 0.02.
Detection Wavelength The wavelength at which the densitometric scan is performed for quantification.295 nm.
Linearity Range The concentration range over which the response is directly proportional to the analyte concentration.200–1200 ng/spot.
Correlation Coefficient (r²) A measure of the goodness of fit of the calibration curve.> 0.996.

Hyphenated Techniques (e.g., UPLC-MS) for Complex Mixture Analysis

For the comprehensive analysis of this compound in intricate biological or chemical mixtures, hyphenated techniques are indispensable. nih.gov These methods combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of spectrometric detection. saspublishers.com Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a prominent example, offering superior resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

In a UPLC-MS system, the sample is first injected into a UPLC column, often a sub-2 µm particle column such as a C18, which provides highly efficient separation. nih.gov A gradient mobile phase, for example, a mixture of water with a small percentage of acid (like acetic or formic acid) and an organic solvent like methanol or acetonitrile, is typically used to elute the compounds. nih.gov This allows for the separation of a wide range of components with varying polarities within a short analysis time.

The eluent from the UPLC column is then introduced into the ion source of a mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the separated analytes without significant fragmentation. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For unambiguous identification and structural elucidation, tandem mass spectrometry (MS/MS) can be employed. nih.gov In MS/MS, a specific parent ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed, creating a unique fragmentation pattern that serves as a structural fingerprint of the compound. researchgate.net

This technique is particularly powerful for identifying and quantifying trace amounts of this compound in complex samples, such as plant extracts or biological fluids. nih.gov The use of modes like Multiple Reaction Monitoring (MRM) can enhance selectivity and sensitivity for quantitative studies, allowing for the detection of compounds at very low concentrations. nih.govresearchgate.net UPLC-MS methods have been successfully applied to identify numerous bioactive compounds, including cinnamaldehyde and its derivatives, in various cinnamon species. nih.govmdpi.com

Table 2: Typical UPLC-MS Parameters for Analysis of Cinnamaldehyde Derivatives

ParameterDescriptionExample for Related Compounds
Chromatography System The liquid chromatography instrument used for separation.Ultra-Performance Liquid Chromatography (UPLC). nih.gov
Column The stationary phase where separation occurs.C18, 100 Å, 1.6 µm particle size, 100 x 2.1 mm. nih.gov
Mobile Phase The solvent system used for elution.Gradient of (A) Acetic acid in water and (B) Acetic acid in methanol. nih.gov
Flow Rate The speed at which the mobile phase passes through the column.0.3 mL/min. nih.gov
Ionization Source The interface that generates ions from the sample molecules.Electrospray Ionization (ESI). researchgate.net
Mass Analyzer The component that separates ions based on their m/z ratio.Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF). researchgate.netmdpi.com
Detection Mode The method used for data acquisition.Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification. nih.gov

Computational and Theoretical Investigations of 4 Acetoxy Cinnamaldehyde

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level.

While specific molecular docking studies exclusively featuring 4-acetoxy cinnamaldehyde (B126680) are not prevalent in publicly accessible literature, extensive research has been conducted on its parent compound, cinnamaldehyde, and its other derivatives. nih.govnih.govmdpi.com These studies provide a foundational understanding of how the cinnamaldehyde scaffold interacts with various biological targets. For instance, cinnamaldehyde has been docked against several key enzymes involved in metabolic diseases and cancer. mdpi.comfortunejournals.com

In a study investigating potential anticancer agents, various hydroxy (OH) and methoxy (B1213986) (OMe) substituted cinnamaldehyde derivatives were docked against a panel of cancer-related protein receptors. nih.govnih.gov The results showed that these derivatives generally exhibited better binding affinities than the unsubstituted cinnamaldehyde, highlighting the significant role of substituents on the phenyl ring in modulating biological activity. nih.govnih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein. For example, in docking studies against Matrix Metalloproteinase-2 (MMP-2), a target for cancer therapy, cinnamaldehyde derivatives were shown to interact with key residues within the enzyme's active site. researchgate.net

The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-receptor complex. A more negative score typically suggests a stronger binding affinity. The table below, compiled from studies on related cinnamaldehyde derivatives, illustrates the types of interactions and binding affinities observed.

Table 1: Illustrative Molecular Docking Results for Cinnamaldehyde Derivatives Against Various Receptors (Note: This table is based on data for cinnamaldehyde and its other derivatives, not 4-acetoxy cinnamaldehyde specifically)

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting ResiduesReference
CinnamaldehydeAlpha-Amylase-5.4ASP197, GLU223, ASP300 mdpi.com
CinnamaldehydeAlpha-Glucosidase-6.1Not specified mdpi.com
CinnamaldehydeAcetylcholinesterase (AChE)-6.5Not specified fortunejournals.com
o-Hydroxy CinnamaldehydeMMP-2 (1HOV)-6.32HIS228, GLU227 nih.gov
m-Methoxy CinnamaldehydeFGFR4 (4XCU)-6.74LYS535, ASP627 nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the conformational stability of a ligand within a protein's binding site, providing a more dynamic and realistic view than static docking poses.

In these simulations, a key metric to analyze is the Root Mean Square Deviation (RMSD) of the protein-ligand complex over the simulation time. A stable RMSD value indicates that the complex remains in a stable conformation without significant structural changes. For instance, the cinnamaldehyde-PTGS2 complex was shown to maintain a stable RMSD throughout the simulation, suggesting a stable binding interaction. fortunejournals.com This stability is crucial for a compound to exert a sustained biological effect.

The conformational analysis from MD simulations can reveal how the ligand adapts its shape within the binding pocket and how the protein itself may undergo conformational changes upon ligand binding. These simulations can also provide information on the flexibility of different parts of the protein-ligand complex through the analysis of Root Mean Square Fluctuation (RMSF).

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. explorationpub.com These calculations can predict a molecule's reactivity, stability, and various spectroscopic properties by determining its electronic structure, including the distribution of electrons and the energies of molecular orbitals. nih.govnih.gov

For this compound, while specific DFT studies are scarce, research on cinnamaldehyde and its derivatives provides a framework for understanding its electronic characteristics. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Computational studies on various cinnamaldehyde analogues have shown that substituents on the phenyl ring significantly influence these electronic parameters. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups alters the electron density distribution across the molecule, thereby affecting its HOMO and LUMO energy levels. The acetoxy group in this compound is generally considered to be an electron-donating group through resonance and an electron-withdrawing group through induction, and its net effect would influence the molecule's electronic properties and reactivity.

Table 2: Illustrative Quantum Chemical Parameters for Cinnamaldehyde and Related Compounds (Note: These values are examples from literature on related compounds and are method-dependent. Specific values for this compound are not available.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Cinnamaldehyde-6.45-2.154.30 researchgate.net
Cinnamic Acid-6.83-1.884.95 researchgate.net
Cinnamyl Alcohol-6.23-1.364.87 researchgate.net

These quantum chemical calculations are essential for predicting how this compound might participate in chemical reactions, including those relevant to its biological activity, such as interactions with cellular nucleophiles or its susceptibility to metabolic transformations. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that relate the chemical structure to the activity in a quantitative manner. mdpi.comresearchgate.net

SAR studies on cinnamaldehyde derivatives have revealed several key structural features that are important for their biological effects. For example, the α,β-unsaturated aldehyde moiety is often crucial for many of the observed activities, as it can act as a Michael acceptor. biorxiv.org Modifications to the phenyl ring, such as the introduction of hydroxyl, methoxy, or halogen groups, can significantly modulate the potency and selectivity of these compounds. nih.gov

A study on ethyl cinnamate (B1238496) derivatives provided some insight into the effect of an acetoxy group. It was found that the introduction of an acetoxy group, along with hydroxy, methoxy, or chloro groups, led to a reduction in acaricidal activity against Psoroptes cuniculi compared to derivatives with nitro groups. jst.go.jp This suggests that for certain biological targets, the acetoxy group may not be favorable for activity.

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with biological activity. These models can then be used to predict the activity of new, untested compounds. mdpi.comresearchgate.net For cinnamaldehyde derivatives, QSAR models have been successfully developed to predict their antifungal activity. mdpi.com These models often use a combination of electronic, steric, and hydrophobic descriptors.

Table 3: Example of a QSAR Model for Antifungal Activity of Cinnamaldehyde Derivatives against Gloeophyllum trabeum

Statistical ParameterValue
R² (Correlation Coefficient)0.926
F (F-test value)43.95
s² (Variance)0.0049
Reference mdpi.com

The high correlation coefficient (R²) indicates that the model can explain a large part of the variance in the experimental data, demonstrating good predictive power. mdpi.com Such models provide a theoretical framework for designing new cinnamaldehyde derivatives with enhanced activity.

Pharmacophore Modeling and de novo Design Approaches

Pharmacophore modeling and de novo design are advanced computational strategies used in the discovery of novel drug candidates. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. frontiersin.orgnih.gov

A pharmacophore model for this compound could be generated based on its structure. The key pharmacophoric features would likely include:

An aromatic ring.

A hydrogen bond acceptor (from the carbonyl oxygen of the aldehyde and the acetoxy group).

A hydrophobic region (the phenyl ring and the propenal chain).

This model could then be used to screen large virtual databases to identify other molecules that share the same pharmacophoric features and thus might have similar biological activity. nih.gov

De novo design, on the other hand, is a method where a molecule is built from scratch or grown from a fragment within the active site of a target protein. silae.it this compound could serve as a starting point or fragment in a de novo design workflow. By understanding its binding mode from docking studies, new functional groups could be computationally added to the scaffold to improve its binding affinity and selectivity for a specific target. This approach allows for the creative exploration of chemical space to design novel molecules with desired therapeutic properties.

Future Directions and Emerging Research Avenues for 4 Acetoxy Cinnamaldehyde

Exploration of Additional Biological Activities and Mechanistic Pathways

The parent compound, cinnamaldehyde (B126680), exhibits a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular-protective properties. nih.govnih.gov These activities are often attributed to its α,β-unsaturated aldehyde group, which can react with biological nucleophiles. mdpi.com Future research on 4-acetoxy cinnamaldehyde should systematically explore whether it shares these activities and investigate novel therapeutic areas.

High-throughput screening (HTS) assays can be employed to rapidly test this compound against large panels of biological targets, such as various cancer cell lines, pathogenic microbes, and key enzymes involved in metabolic or inflammatory diseases. For instance, studies on other cinnamaldehyde analogs have identified specific molecular targets, including the bacterial cell division protein FtsZ and the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in peripheral nerve function. mdpi.comnih.gov A similar targeted approach could uncover unique mechanisms for this compound.

Furthermore, elucidating the specific mechanistic pathways is crucial. Should initial screenings reveal, for example, potent anti-inflammatory effects, subsequent studies would need to investigate its impact on key signaling cascades like the NF-κB pathway, which is a known target of cinnamaldehyde. nih.govresearchgate.net Unraveling these molecular interactions will be fundamental to understanding the compound's therapeutic potential.

Table 1: Potential Biological Activities for Future Investigation

Therapeutic Area Potential Molecular Target/Pathway Rationale based on Cinnamaldehyde Derivatives
Oncology Apoptosis Pathways (e.g., Caspases), Proliferation Signals Cinnamaldehyde induces apoptosis in cancer cells and inhibits tumor angiogenesis. researchgate.netnih.gov
Infectious Disease Bacterial Cell Division (e.g., FtsZ), Biofilm Formation Analogs show potent antibacterial activity by inhibiting key cellular processes. nih.govfrontiersin.org
Neurological Disorders Neuroinflammation Pathways, TRP Channels Cinnamaldehyde derivatives exhibit neuroprotective effects and target specific neuronal receptors. researchgate.netmdpi.com

| Cardiovascular Disease | Inflammatory Markers, Lipid Metabolism, Vasodilation | Cinnamaldehyde demonstrates cardioprotective effects through multiple mechanisms. nih.gov |

Development of Novel Synthetic Strategies with Enhanced Efficiency and Selectivity

The advancement of this compound from a laboratory curiosity to a viable therapeutic lead will depend on the development of efficient, scalable, and sustainable synthetic methods. While traditional methods like aldol (B89426) condensation and the Wittig reaction are available, future research should focus on modern catalytic processes that offer greater control and environmental compatibility. mdpi.com

Promising avenues include palladium-catalyzed cross-coupling reactions, such as the oxidative Heck reaction, which has been successfully used to synthesize various cinnamaldehyde derivatives in high yields under mild conditions. acs.org These methods often provide excellent selectivity for the desired (E)-isomer, which is critical for consistent biological activity.

Moreover, the principles of "green chemistry" should be a central theme in developing new synthetic routes. This includes the use of:

Novel Catalysts: Exploring heterogeneous catalysts like graphene oxide that can be easily recovered and reused, minimizing waste. aip.org

Alternative Reaction Media: Utilizing environmentally benign solvents or even solvent-free conditions, such as reactions in near-critical water, to reduce environmental impact. aip.orggoogle.com

Process Intensification: Employing techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

The goal is to create synthetic pathways that are not only high-yielding and selective but also economically viable and environmentally responsible.

Application of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Understanding the fate of this compound in vivo is paramount. This requires highly sensitive analytical methods capable of detecting and quantifying the parent compound and its metabolites at very low concentrations in complex biological matrices like plasma, urine, and tissues. nih.gov

Future research will heavily rely on the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) MS. researchgate.net These platforms provide the high mass accuracy and resolution needed to confidently identify unknown metabolites. wuxiapptec.com The application of tandem mass spectrometry (MS/MS) allows for structural elucidation by analyzing the fragmentation patterns of the parent drug and its biotransformation products. nih.gov

Additionally, innovative sample preparation techniques, such as solid-phase microextraction (SPME), can be integrated into the workflow. nih.gov High-throughput SPME systems enable rapid and efficient extraction of analytes, which is particularly valuable for metabolomics studies that aim to capture a broad snapshot of metabolic changes. nih.gov These advanced analytical strategies will be essential for constructing a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Integration of Omics Technologies (Proteomics, Metabolomics) with this compound Research

To gain a holistic understanding of the biological effects of this compound, research must move beyond single-target investigations and embrace a systems biology approach. The integration of "omics" technologies, such as proteomics and metabolomics, can reveal the global cellular response to the compound.

Metabolomics: This approach involves the comprehensive analysis of all small-molecule metabolites within a biological system. Studies on other cinnamaldehyde derivatives have successfully used metabolomics to uncover mechanisms of action. For example, a metabolomics investigation into 2-methoxycinnamaldehyde (B72128) revealed that its antibacterial effect was linked to increased oxidative stress and significant disruption of bacterial metabolic pathways. frontiersin.org A similar approach with this compound could map its precise impact on cellular metabolism. nih.gov

Proteomics: This is the large-scale study of proteins, their expression levels, and post-translational modifications. After identifying metabolic pathways affected by this compound, proteomics can be used to quantify changes in the expression of key enzymes and regulatory proteins within those pathways, providing a deeper layer of mechanistic insight.

By integrating data from metabolomics and proteomics, researchers can build comprehensive models of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover unexpected therapeutic targets. nih.gov

Computational Approaches for Rational Design and Optimization of Derivatives

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. Future research should leverage computational chemistry to guide the development of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov Once a biological target for this compound is identified, docking studies can be used to visualize its binding mode and identify key interactions. This information can then be used to rationally design modifications to the molecule's structure to enhance binding affinity. waocp.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govwikipedia.org By building a QSAR model for a set of cinnamaldehyde derivatives, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

These computational strategies reduce the time and cost associated with traditional trial-and-error synthesis, enabling a more focused and efficient approach to optimizing the therapeutic profile of this compound and its derivatives.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-methoxycinnamaldehyde
Cinnamaldehyde
Malonate
Benzaldehyde

Q & A

Q. How can synergistic combinations of this compound with other bioactive compounds be systematically optimized?

  • Fractional inhibitory concentration (FIC) indices and isobolograms quantify synergy. For example, a 5 mg/L:0.15 g/L ratio of thiabendazole:this compound inhibits Aspergillus niger synergistically. High-throughput screening (e.g., robotic liquid handling) and response surface methodology (RSM) identify optimal ratios .

Methodological Recommendations

  • Toxicity Screening : Use open-source high-throughput assays (e.g., Caenorhabditis elegans models) to evaluate e-liquid toxicity, correlating cinnamaldehyde concentrations with lethality .
  • Structural Analysis : Employ NMR (¹H/¹³C) and FT-IR to confirm substituent effects on bioactivity, as seen in Hg²⁺-sensing probes .
  • Inflammation Models : For COVID-19-related studies, use human PBMCs treated with SARS-CoV-2 spike protein to measure IL-1β suppression via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetoxy cinnamaldehyde
Reactant of Route 2
Reactant of Route 2
4-Acetoxy cinnamaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.